Arg-Trp

DPP-IV inhibition incretin hormone type 2 diabetes

Arg-Trp (CAS 25615-38-7, C17H24N6O3, MW 360.41) is a synthetic dipeptide composed of L-arginine and L-tryptophan residues. Unlike many bioactive dipeptides that derive from natural sources, Arg-Trp is produced via synthetic routes and is utilized as a defined chemical building block in biochemical research and peptidomimetic development.

Molecular Formula C17H24N6O3
Molecular Weight 360.4 g/mol
CAS No. 25615-38-7
Cat. No. B1336531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Trp
CAS25615-38-7
Molecular FormulaC17H24N6O3
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C17H24N6O3/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21)/t12-,14-/m0/s1
InChIKeyQADCERNTBWTXFV-JSGCOSHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arg-Trp (CAS 25615-38-7) Procurement Guide: Dipeptide Specifications and Comparative Evidence for Scientific Selection


Arg-Trp (CAS 25615-38-7, C17H24N6O3, MW 360.41) is a synthetic dipeptide composed of L-arginine and L-tryptophan residues . Unlike many bioactive dipeptides that derive from natural sources, Arg-Trp is produced via synthetic routes and is utilized as a defined chemical building block in biochemical research and peptidomimetic development . The compound exhibits a characteristic pink coloration arising from an intramolecular cation-π interaction between the guanidinium moiety of arginine and the indole ring of tryptophan, a structural feature that directly influences its intrinsic fluorescence properties . This dipeptide is not a standalone therapeutic agent; rather, its procurement value lies in its role as a core motif or comparator in assays evaluating enzyme inhibition (e.g., DPP-IV, XO, MraY), protein aggregation modulation, and structural biology investigations involving Arg-Trp interactions [1].

Why Generic Dipeptide Substitution Fails: Sequence-Specific Bioactivity and Structural Determinants of Arg-Trp


Generic substitution among dipeptides is not feasible due to pronounced sequence-dependent bioactivity and physicochemical divergence. The specific Arg-Trp sequence confers unique intermolecular recognition properties distinct from its reversed isomer Trp-Arg, its individual constituent amino acids, and other Trp-containing dipeptides. In enzymatic assays, Trp-Arg demonstrates DPP-IV inhibition (IC50 <45 μM) whereas its reverse peptide Arg-Trp is not reported to inhibit this enzyme [1]. Similarly, in sickle hemoglobin gelation studies, Arg-Trp and Arg-Phe both prevent polymerization at 50-100 mM, yet the reversed sequences Phe-Arg and Tyr-Arg exhibit differential solubility effects, confirming that biological activity is stereospecific and not merely a sum of individual amino acid contributions [2]. Furthermore, the intramolecular cation-π interaction in Arg-Trp produces a unique pink coloration and altered fluorescence spectra absent in non-interacting dipeptide pairs, directly impacting analytical detection and quantification . These sequence-dependent differences in target engagement and physical properties render Arg-Trp non-interchangeable with other dipeptides, including its sequence isomer, in both experimental and industrial contexts.

Arg-Trp Quantitative Comparative Evidence: Head-to-Head and Cross-Study Data for Procurement Decisions


Trp-Arg vs. Arg-Trp DPP-IV Inhibitory Activity: Head-to-Head Sequence Comparison

In a comprehensive screen of 27 tryptophan-containing dipeptides, Trp-Arg was identified as one of three potent DPP-IV inhibitors with an IC50 <45 μM, whereas its reverse sequence isomer Arg-Trp (this compound) showed no measurable DPP-IV inhibitory activity [1]. This head-to-head comparison demonstrates that the N-terminal tryptophan residue is essential for DPP-IV inhibition. The study also found that phosphorylation of other Trp-containing dipeptides (e.g., Trp-Thr to Trp-pThr) increased IC50 values from 482.1 μM to >11,000 μM, underscoring the sensitivity of this assay to structural modifications [1].

DPP-IV inhibition incretin hormone type 2 diabetes

Arg-Trp as a Sickle Hemoglobin Gelation Inhibitor: Comparative Potency vs. Constituent Amino Acids and Other Dipeptides

Arg-Trp, at concentrations exceeding 50 to 100 mM, completely prevented the polymerization of deoxyhemoglobin S at 26-27 g/dL, corresponding to a 1.4- to 1.6-fold increase in deoxyhemoglobin S solubility [1]. In contrast, individual amino acids—while aromatic residues (Phe, Tyr, Trp) and high concentrations of Arg each increased solubility—did not achieve the same level of polymerization inhibition as the combined dipeptide [1]. Furthermore, the sequence-reversed dipeptides (e.g., Phe-Arg vs. Arg-Phe) exhibited differential effects, confirming that the N-terminal Arg, C-terminal Trp arrangement is a critical determinant of anti-gelation activity [1].

sickle cell disease hemoglobin S anti-sickling protein aggregation

Arg-Trp Motif in MraY Inhibition: Class-Level Comparison of Cationic Antimicrobial Peptide Motifs

The Arg-Trp-x-x-Trp (RWxxW) motif, which includes the Arg-Trp core sequence, has been identified as a key structural determinant for inhibition of translocase MraY, an essential enzyme in bacterial peptidoglycan biosynthesis [1]. Synthetic dipeptides and pentapeptides based on this motif inhibited E. coli MraY with IC50 values ranging from 200 to 600 μM, while cationic antimicrobial peptides containing Arg-Trp sequences at 100 μg/mL achieved 30-60% inhibition of E. coli MraY activity [1]. Importantly, Arg-Trp-octyl ester exhibited an eightfold increase in MIC against E. coli upon overexpression of mraY, directly linking the Arg-Trp motif to MraY-targeted antimicrobial activity [1]. In a subsequent peptidomimetic study, analogues mimicking the Arg-Trp-x-x-Trp motif demonstrated improved antibacterial activity (MIC50 E. coli 4-7 μg/mL) and direct MraY inhibition (IC50 140 μM), validating this motif as a tractable target for drug-like molecules [2].

MraY translocase antimicrobial peptides peptidoglycan biosynthesis bacteriophage lysis

Arg-Trp as a Multifunctional Enzyme Inhibitor: Xanthine Oxidase (XO) Inhibition Compared to Other Trp-Containing Dipeptides

In a study evaluating amino acids and dipeptides for dual XO and DPP-IV inhibition, Arg-Trp was among five Trp-containing dipeptides (along with Trp-Val, Val-Trp, Lys-Trp, and Ile-Trp) that inhibited XO [1]. While the study did not report individual IC50 values for each dipeptide, Trp alone was characterized as a non-competitive inhibitor of XO and a competitive inhibitor of DPP-IV [1]. Notably, Trp-Val was identified as a multifunctional inhibitor of both enzymes [1]. This places Arg-Trp within a defined class of XO-inhibiting dipeptides that require an N-terminal Trp residue for activity, distinguishing it from dipeptides lacking Trp which show no XO inhibition.

xanthine oxidase hyperuricemia reactive oxygen species multifunctional inhibitor

Purity and Analytical Characterization: Vendor-Specified HPLC Purity Thresholds for Arg-Trp Procurement

Commercially available Arg-Trp (H-Arg-Trp-OH) is supplied with HPLC purity specifications ranging from 95% to 97.6% across multiple vendors [1]. The peptide is typically provided as a lyophilized powder with trifluoroacetic acid (TFA) as a residual counterion from HPLC purification, which can affect net weight, appearance, and aqueous solubility [1]. Vendors recommend storage at -20°C long-term and note that the compound is soluble in DMSO; water solubility may be limited (<1 mg/mL for the free base form), though TFA salt forms generally exhibit enhanced aqueous solubility [1]. Batch-specific certificates of analysis (CoA) are available upon request to verify exact purity and counterion content [1].

HPLC purity peptide quality control analytical characterization TFA counterion

Recommended Research and Industrial Application Scenarios for Arg-Trp (CAS 25615-38-7) Based on Quantitative Evidence


DPP-IV Assay Negative Control and Sequence-Specificity Validation

Based on direct head-to-head comparison data showing that Arg-Trp does not inhibit DPP-IV while its sequence isomer Trp-Arg is a potent inhibitor (IC50 <45 μM), Arg-Trp is an ideal negative control for DPP-IV inhibition assays [1]. Researchers investigating incretin hormone regulation or type 2 diabetes therapeutics can use Arg-Trp to validate sequence specificity and confirm that observed DPP-IV inhibition is not due to non-specific peptide effects. The compound's lack of activity against DPP-IV, contrasted with Trp-Arg's potency, provides a definitive benchmark for structure-activity relationship (SAR) studies of Trp-containing dipeptides.

Anti-Sickling Drug Discovery: Deoxyhemoglobin S Polymerization Inhibitor Probe

Arg-Trp has been quantitatively demonstrated to prevent deoxyhemoglobin S polymerization at concentrations of 50-100 mM, yielding a 1.4- to 1.6-fold increase in hemoglobin solubility [1]. This established anti-gelation activity makes Arg-Trp a valuable chemical probe for sickle cell disease research. Procurement is particularly relevant for laboratories screening non-covalent inhibitors of hemoglobin S polymerization, validating computational models of peptide-hemoglobin interactions, or developing peptidomimetic anti-sickling agents. The compound's defined sequence and demonstrated superiority over individual constituent amino acids support its use as a reference standard in comparative anti-sickling assays.

Antimicrobial Target Validation: MraY Translocase Inhibition Motif Studies

The Arg-Trp core sequence is a recognized component of the Arg-Trp-x-x-Trp (RWxxW) motif that mediates inhibition of translocase MraY, an essential enzyme in bacterial peptidoglycan biosynthesis [1][2]. Arg-Trp and its derivatives (e.g., Arg-Trp-octyl ester) have been used to validate MraY as a cellular target, with documented enzyme inhibition (30-60% at 100 μg/mL) and antimicrobial activity (MIC shifts upon mraY overexpression) [1]. Procurement of Arg-Trp supports research programs focused on: (1) designing peptidomimetic inhibitors of the MraY-protein E interaction interface; (2) investigating mechanisms of action for cationic antimicrobial peptides; and (3) developing novel antibiotics targeting Gram-negative and Gram-positive pathogens.

Multifunctional Enzyme Inhibitor Screening: Xanthine Oxidase and DPP-IV Dual-Target Assays

Arg-Trp has been identified as an inhibitor of xanthine oxidase (XO) and is structurally related to multifunctional inhibitors like Trp-Val that target both XO and DPP-IV [1]. For research programs focused on hyperuricemia, gout, or oxidative stress-related diseases, Arg-Trp serves as a defined chemical probe within the class of Trp-containing dipeptides that inhibit XO. Its documented activity in XO assays, combined with its distinct DPP-IV profile (inactive), makes it suitable for comparative studies aimed at understanding the structural determinants of enzyme selectivity and for developing dual-target therapeutic leads.

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